9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-
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Overview
Description
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- is a heterocyclic compound with significant biological activities. This compound is part of the pyrrolo[1,2-a]indole family, which is known for its diverse pharmacological properties . The presence of amino, methoxy, and methyl groups in its structure enhances its potential for various applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- can be achieved through several methods. One common approach involves the base-mediated N-arylation of 2-bromoaryl pyrrole/indol-2-yl ketones with cesium carbonate in DMF, resulting in moderate to excellent yields . Another proven method is the intramolecular Friedel-Crafts acylation onto the pyrrole moiety . Additionally, transition-metal-catalyzed intramolecular N-arylation and cyclocarbonylation reactions have been employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of transition-metal-free protocols is preferred to avoid the challenges associated with metal catalysts, such as sensitivity to oxygen and moisture, and the removal of toxic metal residues .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: N-arylation and other substitution reactions are common, often facilitated by bases like cesium carbonate.
Common Reagents and Conditions
Oxidation: Sodium iodide as a catalyst and TBHP as an oxidant.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Cesium carbonate in DMF for N-arylation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-a]indol-9-ones, depending on the specific reagents and conditions used .
Scientific Research Applications
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrrolo[1,2-a]indol-9-one: The parent compound without the amino, methoxy, and methyl substitutions.
10H-Indolo[1,2-a]indol-10-one: A structurally related compound with similar biological activities.
Uniqueness
The presence of the amino, methoxy, and methyl groups in 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- enhances its pharmacological properties and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
55609-77-3 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-amino-6,8-dimethoxy-7-methylpyrrolo[1,2-a]indol-4-one |
InChI |
InChI=1S/C14H14N2O3/c1-7-13(18-2)10(15)9-11(14(7)19-3)16-6-4-5-8(16)12(9)17/h4-6H,15H2,1-3H3 |
InChI Key |
TVMSIKGOCWEOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)N3C=CC=C3C2=O)N)OC |
Origin of Product |
United States |
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